molecular formula C12H19Cl2NO B2600408 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride CAS No. 56121-92-7

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride

Cat. No.: B2600408
CAS No.: 56121-92-7
M. Wt: 264.19
InChI Key: VSALULDWHOBYDV-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride is an organic compound with a complex structure that includes a butoxy group, a chloro group, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-Butoxy-3-chlorophenylboronic acid, which is then subjected to further reactions to introduce the ethylamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-3-chlorophenylboronic acid: Shares a similar structural backbone but lacks the ethylamine group.

    4-Butoxy-3-chlorophenylamine: Similar structure but without the boronic acid group.

Uniqueness

2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride is unique due to the presence of both the butoxy and chloro groups, as well as the ethylamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-butoxy-3-chlorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-2-3-8-15-12-5-4-10(6-7-14)9-11(12)13;/h4-5,9H,2-3,6-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALULDWHOBYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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